N-Carbethoxy-L-methionine
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Overview
Description
N-Carbethoxy-L-methionine is a derivative of the essential amino acid methionine. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the methionine molecule. The molecular formula of this compound is C8H15NO4S, and it has a molecular weight of 221.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbethoxy-L-methionine typically involves the reaction of L-methionine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethoxycarbonyl derivative . The general reaction scheme is as follows:
L-Methionine+Ethyl Chloroformate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Carbethoxy-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethoxycarbonyl moiety can be reduced to form alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxycarbonyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbethoxy-L-methionine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of N-Carbethoxy-L-methionine involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in methionine metabolism. For example, it may inhibit methionine synthase, an enzyme crucial for the conversion of homocysteine to methionine, thereby affecting cellular methylation processes and gene expression . Additionally, its ethoxycarbonyl group can participate in reactions that modify proteins or nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-methionine: Another derivative of methionine with an acetyl group instead of an ethoxycarbonyl group.
L-Methionine: The parent compound without any modifications.
S-Methyl-L-cysteine: A sulfur-containing amino acid similar to methionine but with a methyl group attached to the sulfur atom.
Uniqueness
N-Carbethoxy-L-methionine is unique due to its ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other methionine derivatives. This modification can influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
5700-77-6 |
---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 |
InChI Key |
NHTCAJWKRVYNBE-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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